molecular formula C21H19FN2O3 B2512642 2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034500-95-1

2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2512642
CAS No.: 2034500-95-1
M. Wt: 366.392
InChI Key: NIWJURCKIMYKQX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
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Biological Activity

2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, with the CAS number 2034500-95-1, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a fluorophenoxy group with a quinoline moiety and a pyrrolidine ring, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN2O3C_{21}H_{19}FN_2O_3 with a molecular weight of 366.4 g/mol. The compound features a fluorinated phenoxy group and a quinoline derivative, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H19FN2O3
Molecular Weight366.4 g/mol
CAS Number2034500-95-1

The biological activity of this compound is believed to involve several mechanisms:

1. Enzyme Inhibition:

  • Compounds containing quinoline moieties often act as inhibitors of various enzymes, including kinases. The presence of the pyrrolidine ring may enhance binding affinity and specificity towards target enzymes.

2. Anticancer Activity:

  • Preliminary studies suggest that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with quinoline and pyrrolidine structures have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells.

3. Antimicrobial Properties:

  • Many quinoline derivatives are known for their antibacterial and antifungal activities, potentially making this compound useful in treating infectious diseases.

Research Findings

Recent studies have evaluated the biological activities of related compounds and provided insights into the potential efficacy of this compound:

Case Study: Anticancer Activity
A study on quinoxaline derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines. For example:

  • Compound A: IC50 = 1.9 µg/mL on HCT-116 cells.
  • Compound B: IC50 = 2.3 µg/mL on MCF-7 cells.
    These findings highlight the potential for further development of this compound as an anticancer agent.

Table: Biological Activity Comparison

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
2-(4-Fluorophenoxy)...TBDTBD

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-21(25)24-12-11-18(13-24)27-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,18H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWJURCKIMYKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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